molecular formula C8H10N2O B14467734 N-(aminomethyl)benzamide CAS No. 67908-02-5

N-(aminomethyl)benzamide

Cat. No.: B14467734
CAS No.: 67908-02-5
M. Wt: 150.18 g/mol
InChI Key: OMDXVUUWBNVTTO-UHFFFAOYSA-N
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Description

N-(aminomethyl)benzamide is an organic compound that belongs to the class of amides. It is derived from benzoic acid and contains an aminomethyl group attached to the benzamide structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(aminomethyl)benzamide can be synthesized through several methods. One common approach involves the direct condensation of benzoic acid with aminomethylamine in the presence of a catalyst. For example, the reaction can be carried out under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is efficient, eco-friendly, and provides high yields.

Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(aminomethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, strong reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, free radical bromination at the benzylic position can yield brominated derivatives .

Mechanism of Action

The mechanism of action of N-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, some N-substituted benzamides inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making them potential candidates for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(aminomethyl)benzamide include:

Uniqueness

This compound is unique due to its aminomethyl group, which provides distinct reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

N-(aminomethyl)benzamide, a compound within the benzamide class, has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be structurally represented as follows:

C7H10N2O(Aminomethyl group attached to a benzamide)\text{C}_7\text{H}_10\text{N}_2\text{O}\quad (\text{Aminomethyl group attached to a benzamide})

The synthesis of this compound typically involves the reaction of benzoyl chloride with an appropriate amine under controlled conditions to yield the desired compound. Various synthetic routes have been optimized to enhance yield and purity.

1. Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral entry, particularly against filoviruses such as Ebola and Marburg viruses.

  • Case Study : A series of 4-(aminomethyl)benzamide derivatives were tested for their antiviral efficacy. The compound CBS1118 demonstrated an EC50 value of less than 10 μM against both Ebola (Mayinga variant) and Marburg (Angola strain) viruses in Vero cells. This suggests a strong potential for therapeutic development against these viruses .
CompoundEC50 Value (μM)Virus Targeted
CBS1118<10Ebola
CBS1118<10Marburg

2. Anticancer Activity

This compound derivatives have also been evaluated for their anticancer properties. A notable study synthesized several compounds containing this fragment and assessed their cytotoxicity against various cancer cell lines.

  • Research Findings : The synthesized compounds exhibited potent inhibitory activity against several receptor tyrosine kinases, including EGFR and HER-2. For instance, two analogues demonstrated over 90% inhibition at 10 nM concentration .
CompoundTarget KinaseInhibition (%) at 10 nM
Analogue 11EGFR91
Analogue 13HER-292

3. Antioxidant Activity

In addition to antiviral and anticancer properties, this compound derivatives have shown promising antioxidant activities. Research indicates that these compounds can scavenge free radicals more effectively than some traditional antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications.

  • SAR Insights : Modifications on the amine or aromatic regions can enhance selectivity and potency against specific targets. For example, replacing certain substituents led to variations in potency against viral infections and cancer cell lines. The introduction of flexible linkers has also been shown to improve binding affinity in docking studies .

Properties

CAS No.

67908-02-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(aminomethyl)benzamide

InChI

InChI=1S/C8H10N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

InChI Key

OMDXVUUWBNVTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN

Origin of Product

United States

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